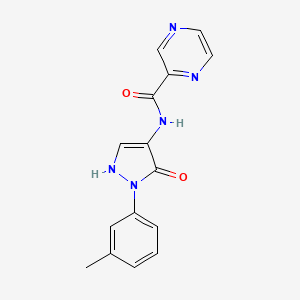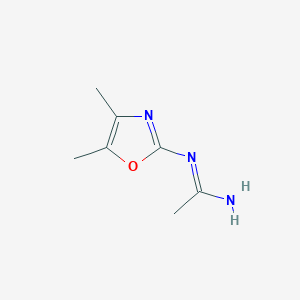
3-Amino-5-fluorobenzyl bromide, N-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-fluorobenzyl bromide, N-BOC protected is a fluorinated compound with a unique molecular structure. It is known for its high purity and versatility in advanced research and synthesis projects. The compound has a molecular formula of C12H15BrFNO2 and a molecular weight of 304.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluorobenzyl bromide, N-BOC protected typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluorobenzyl bromide, N-BOC protected undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the BOC group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, 3-Amino-5-fluorobenzyl bromide.
Scientific Research Applications
3-Amino-5-fluorobenzyl bromide, N-BOC protected is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluorobenzyl bromide, N-BOC protected involves its ability to undergo substitution and deprotection reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-fluorobenzyl bromide, N-BOC protected
- 2-Amino-5-fluorobenzyl bromide, N-BOC protected
Uniqueness
3-Amino-5-fluorobenzyl bromide, N-BOC protected is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-[3-(bromomethyl)-5-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-8(7-13)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
TUPQOPMUMRWMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


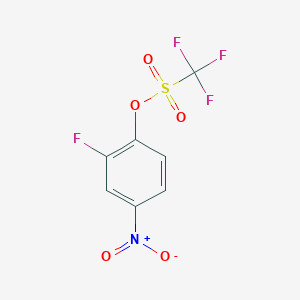
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
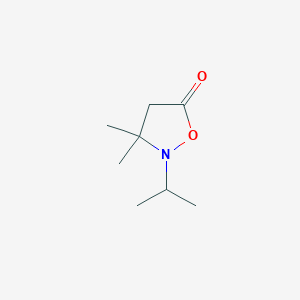
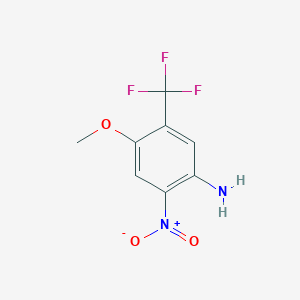
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)
![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)
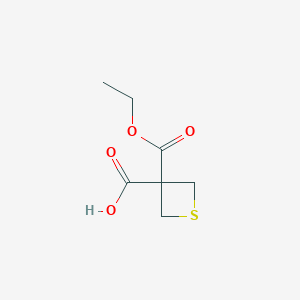

![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)

